

Application Notes and Protocols for Tetrazine Derivatives in Pre-targeted PET Imaging

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Compound of Interest

Compound Name: *Tetrazine-Ph-acid*

Cat. No.: *B611307*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrazine derivatives, such as **Tetrazine-Ph-acid**, in pre-targeted Positron Emission Tomography (PET) imaging studies. This approach leverages the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO).

Introduction

Pre-targeted PET imaging is a two-step strategy designed to overcome the limitations of directly radiolabeled targeting vectors like antibodies, which often exhibit slow pharmacokinetics.^[1] In this approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled tetrazine derivative with rapid pharmacokinetics is injected, which then "clicks" with the TCO-modified molecule at the target, enabling high-contrast imaging.^{[2][3]} The fast reaction kinetics of the tetrazine-TCO ligation make it ideal for use with short-lived PET isotopes like Fluorine-18.^{[1][4]}

Key Advantages of the Tetrazine-TCO System:

- **Biocompatibility:** The reaction proceeds efficiently at physiological pH and temperature without the need for toxic catalysts.^[5]

- **Exceptional Kinetics:** The IEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, allowing for efficient in vivo ligation even at low concentrations.[\[1\]](#)[\[5\]](#)
- **High Selectivity:** Tetrazines and TCO are highly selective for each other, minimizing off-target reactions with biological molecules.[\[5\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing different radiolabeled tetrazine derivatives for pre-targeted PET imaging.

Table 1: Radiolabeling of Tetrazine Derivatives

Radiotracer	Isotope	Precursor	Radiochemical Yield (RCY)	Molar Activity (Am)	Reference
Al[¹⁸ F]NOTA-labeled tetrazine	¹⁸ F	NOTA-PEG11-Tz	>95%	Not Reported	[2]
⁶⁴ Cu-Tz-PEG7-NOTA	⁶⁴ Cu	Tz-PEG7-NOTA	>90%	Not Reported	[2]
⁶⁴ Cu-Tz-SarAr	⁶⁴ Cu	Tz-SarAr	>90%	Not Reported	[2]
[⁶⁸ Ga]Ga-THP-Tz	⁶⁸ Ga	THP-Tz	>95%	Not Reported	[6]
[¹⁸ F]MeTz	¹⁸ F	Amine-bearing methyltetrazine precursor	24%	Not Reported	[7]
[¹⁸ F]HTz	¹⁸ F	Amine-bearing H-tetrazine precursor	22%	Not Reported	[7]
[¹⁸ F]FDG-Tz	¹⁸ F	Tetrazine oxyamine	6.5 ± 3.6%	Not Reported	[3]
[¹⁸ F]1 (aromatic fluorination)	¹⁸ F	Stannane precursor	14 ± 3%	201 ± 30 GBq/μmol	[8]

Table 2: In Vitro and In Vivo Stability of Radiolabeled Tetrazines

Radiotracer	Condition	Time Point	Intact Radiotracer (%)	Reference
Al ^[18F] NOTA-labeled tetrazine	PBS (pH 7.4) at 37°C	4 h	92 ± 2.3%	[9]
Al ^[18F] NOTA-labeled tetrazine	Human Serum at 37°C	4 h	79 ± 4.4%	[9]
Al ^[18F] NOTA-labeled tetrazine	In vivo (mouse blood)	4 h	63 ± 8.9%	[9]
[^{18F}]MeTz	PBS at 37°C	180 min	98%	[7]
[^{18F}]MeTz	Mouse Plasma at 37°C	180 min	92%	[7]
[^{18F}]HTz	PBS at 37°C (with ascorbic acid)	180 min	85%	[7]

Table 3: Biodistribution and Tumor Uptake in Pre-targeted PET Imaging

Radiotracer	Targeting Agent	Cancer Model	Time Post-Injection	Tumor Uptake (%ID/g)	Reference
Al[¹⁸ F]NOTA-labeled tetrazine	5B1-TCO (anti-CA19.9)	BxPC3 pancreatic xenografts	4 h	Up to 6.4	[9]
⁶⁴ Cu-Tz-SarAr	huA33-TCO	SW1222 colorectal xenografts	1 h	~4	
[¹¹¹ In]Tz	TCO-PeptoBrush	Not Specified	22 h	8.1 ± 0.8	[1]
[¹⁸ F]FDG-Tz	TCO-MSNA (anti-HER2)	HCC1954 breast cancer xenografts	Not Specified	Not Quantified	[3]

Experimental Protocols

Protocol 1: Radiolabeling of a Tetrazine Derivative with ¹⁸F using the Al[¹⁸F]NOTA Method

This protocol is adapted from the procedure described for an Al[¹⁸F]NOTA-labeled tetrazine.[\[2\]](#)
[\[9\]](#) This method is advantageous as it avoids the harsh conditions of direct nucleophilic ¹⁸F-fluorination that can degrade the tetrazine ring.[\[9\]](#)

Materials:

- NOTA-conjugated tetrazine precursor (e.g., Tz-PEG11-NOTA)
- Aqueous [¹⁸F]fluoride
- Aluminum chloride (AlCl₃) solution (2 mM in sodium acetate buffer, pH 4)
- Sodium acetate buffer (0.5 M, pH 4)
- Ethanol

- Water for injection
- Sep-Pak C18 light cartridge

Procedure:

- Trap the aqueous [^{18}F]fluoride on an anion exchange cartridge.
- Elute the [^{18}F]fluoride into a reaction vessel with a suitable eluent.
- Evaporate the solvent to dryness under a stream of nitrogen at 100-110°C.
- Add the NOTA-conjugated tetrazine precursor dissolved in sodium acetate buffer (pH 4) to the dried [^{18}F]fluoride.
- Add the AlCl_3 solution to the reaction mixture.
- Heat the reaction mixture at 100°C for 15 minutes.
- Cool the reaction mixture to room temperature.
- Purify the radiolabeled tetrazine using a Sep-Pak C18 light cartridge.
 - Load the reaction mixture onto the pre-conditioned cartridge.
 - Wash the cartridge with water for injection.
 - Elute the final product with ethanol.
- Perform quality control using radio-HPLC to determine radiochemical purity.

Protocol 2: Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study.

Materials:

- Tumor-bearing xenograft mice (e.g., BxPC3 or SW1222)

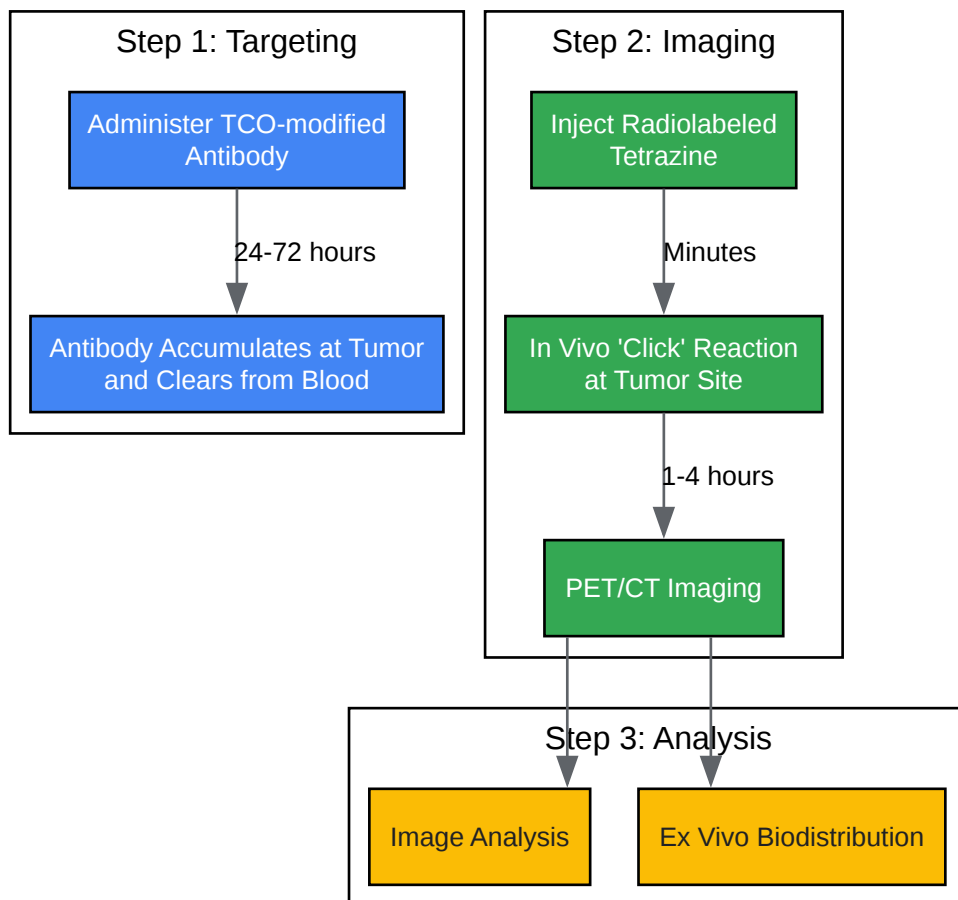
- TCO-modified antibody (e.g., 5B1-TCO or huA33-TCO)
- Radiolabeled tetrazine (from Protocol 1)
- Anesthetic (e.g., isoflurane)
- PET/CT scanner

Procedure:

- Antibody Injection (Pre-targeting):
 - Administer the TCO-modified antibody to the tumor-bearing mice via tail vein injection.
 - Allow the antibody to accumulate at the tumor and clear from circulation for an appropriate period (e.g., 24-72 hours).^[1] The optimal time depends on the pharmacokinetics of the specific antibody.
- Radiotracer Injection:
 - Inject the radiolabeled tetrazine derivative via the tail vein.
- PET/CT Imaging:
 - At desired time points post-injection of the radiotracer (e.g., 1, 2, 4 hours), anesthetize the mice.
 - Perform PET/CT imaging to visualize the biodistribution of the radiotracer.
- Biodistribution Analysis (Ex Vivo):
 - After the final imaging session, euthanize the mice.
 - Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).
 - Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

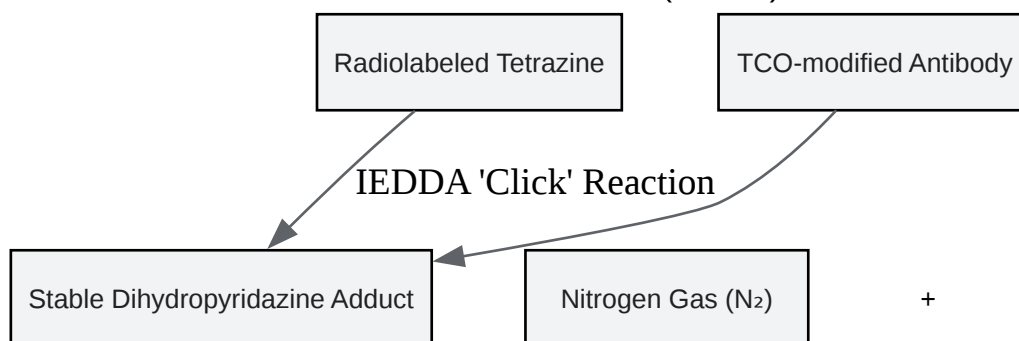
Pre-targeted PET Imaging Workflow



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Caption: Workflow for pre-targeted in vivo imaging.

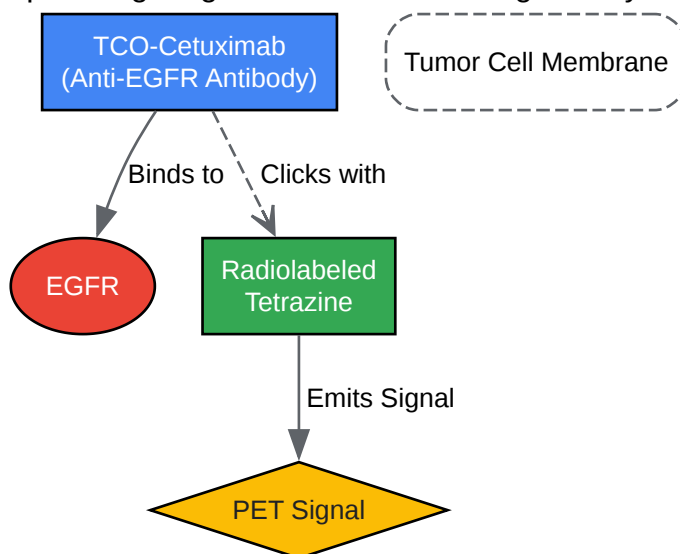
Inverse Electron Demand Diels-Alder (IEDDA) Reaction



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Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.

Example: Targeting EGFR with a Pre-targeted System



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Caption: Conceptual diagram of targeting the EGFR pathway.

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